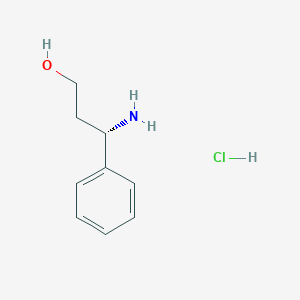

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Descripción general

Descripción

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride, also known as (S)-β-phenylalaninol, is an important compound in medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 82769-76-4 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (3S)-3-amino-3-phenylpropan-1-ol |

| Hazard Classification | Serious eye damage, skin irritation |

This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways.

- Monoamine Oxidase Inhibition : Preliminary studies indicate that this compound may possess monoamine oxidase (MAO) inhibitory activity, which is crucial for the modulation of neurotransmitter levels in the brain. Compounds similar to (S)-3-amino-3-phenylpropan-1-ol have shown selective inhibition towards MAO-A, which could be beneficial in treating mood disorders .

- Impact on Cell Signaling : The compound has been implicated in modulating the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell proliferation and survival. By influencing this pathway, this compound may contribute to anti-cancer effects by inhibiting the activity of protein kinase B (PKB) .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Anticancer Activity : Studies have suggested that compounds targeting the PI3K pathway can inhibit cancer cell growth and induce apoptosis. This suggests a potential role for this compound in cancer therapy .

- Neuroprotective Effects : By inhibiting MAO-A, the compound may help in increasing levels of serotonin and norepinephrine, contributing to neuroprotective effects that could alleviate symptoms of depression and anxiety .

Case Study 1: Antidepressant Potential

A study investigated the effects of various amino alcohols on MAO activity. Results indicated that (S)-3-amino-3-phenylpropan-1-ol showed comparable inhibition to standard MAO inhibitors like clorgyline, suggesting its potential utility as an antidepressant .

Case Study 2: Cancer Cell Proliferation

Research focused on the PI3K pathway revealed that compounds similar to (S)-3-amino-3-phenylpropan-1-ol could effectively inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is primarily utilized as a chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for developing enantiomerically pure compounds, which are often required for biological activity.

Synthetic Routes

The synthesis of (S)-3-Amino-3-phenylpropan-1-ol typically involves:

- Asymmetric Reduction : The reduction of 3-phenylpropanal or 3-phenylpropanone using chiral catalysts.

- Reductive Amination : Reaction with ammonia or amine sources in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

Pharmaceutical Applications

Drug Development

This compound plays a significant role in the synthesis of several pharmaceutical intermediates. Notably, it is involved in the production of drugs such as:

- Fluoxetine : An antidepressant that is widely used for treating depression and anxiety disorders.

- Nisoxetine and Tomoxetine : These are selective norepinephrine reuptake inhibitors (NRIs) used in various therapeutic applications.

Case Study: Fluoxetine Synthesis

A study demonstrated that this compound serves as a core intermediate in the synthesis of fluoxetine. The compound's stereochemistry is critical for the drug's efficacy and safety profile, emphasizing its importance in medicinal chemistry .

Biological Research

Enzyme Mechanisms

In biological research, this compound is used to study enzyme mechanisms and interactions. Its functional groups enable it to act as a substrate for various enzymatic reactions, allowing researchers to explore biochemical pathways and enzyme kinetics.

Industrial Applications

Production of Fine Chemicals

The compound is also utilized in the production of fine chemicals and as a precursor for various industrial processes. Its versatility allows it to be employed in creating specialty chemicals that are essential for numerous applications across different industries.

Table 1: Comparison of Pharmaceutical Applications

| Compound | Role | Therapeutic Use |

|---|---|---|

| Fluoxetine | Core Intermediate | Antidepressant |

| Nisoxetine | Norepinephrine Reuptake Inhibitor | Treatment for ADHD |

| Tomoxetine | Norepinephrine Reuptake Inhibitor | Treatment for depression |

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Asymmetric Reduction | Reduction using chiral catalysts |

| Reductive Amination | Reaction with ammonia/amine under reducing conditions |

Propiedades

IUPAC Name |

(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAJDGAYRBFPH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679261 | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936499-93-3 | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936499-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.